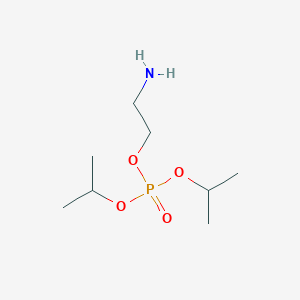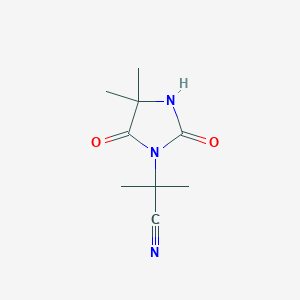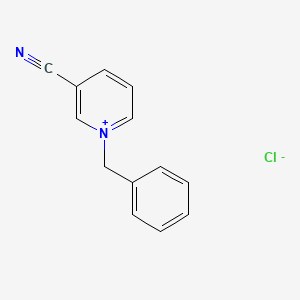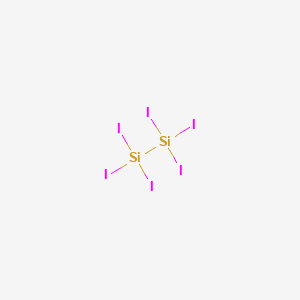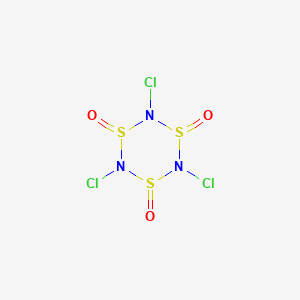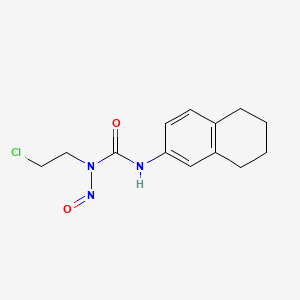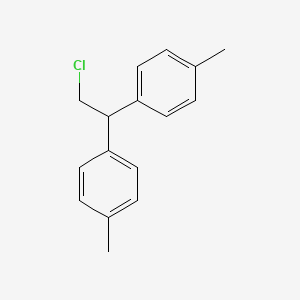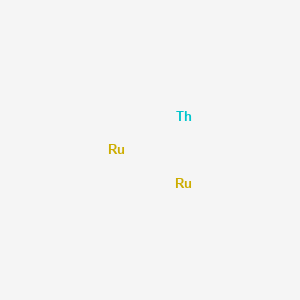
Ruthenium--thorium (2/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ruthenium–thorium (2/1) is a compound that combines the properties of ruthenium and thorium in a specific stoichiometric ratio. Ruthenium is a noble transition metal known for its catalytic properties and stability, while thorium is a radioactive actinide metal with applications in nuclear energy. The combination of these two elements results in a compound with unique chemical and physical properties, making it of interest in various scientific and industrial fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of ruthenium–thorium (2/1) typically involves the reaction of ruthenium and thorium precursors under controlled conditions. One common method is the co-precipitation technique, where solutions of ruthenium and thorium salts are mixed, followed by the addition of a precipitating agent to form the desired compound. The precipitate is then filtered, washed, and dried to obtain the final product.
Industrial Production Methods
Industrial production of ruthenium–thorium (2/1) may involve more advanced techniques such as chemical vapor deposition (CVD) or high-temperature solid-state reactions. These methods ensure high purity and controlled stoichiometry of the compound, which is essential for its applications in various industries.
Análisis De Reacciones Químicas
Types of Reactions
Ruthenium–thorium (2/1) can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The specific reactivity depends on the oxidation states of ruthenium and thorium in the compound.
Common Reagents and Conditions
Oxidation Reactions: Ruthenium–thorium (2/1) can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reduction can be achieved using reducing agents like sodium borohydride or hydrogen gas.
Substitution Reactions: Ligand substitution reactions can occur in the presence of suitable ligands and solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of higher oxidation state complexes, while reduction may yield lower oxidation state species.
Aplicaciones Científicas De Investigación
Ruthenium–thorium (2/1) has a wide range of applications in scientific research due to its unique properties:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation and hydroformylation.
Biology: The compound’s potential as a radiopharmaceutical agent is being explored for cancer treatment.
Medicine: Ruthenium–thorium (2/1) complexes are investigated for their anticancer properties and ability to target specific cellular pathways.
Industry: It is used in the development of advanced materials and coatings with enhanced durability and resistance to corrosion.
Mecanismo De Acción
The mechanism of action of ruthenium–thorium (2/1) involves its interaction with molecular targets and pathways within cells. In biological systems, the compound can bind to DNA, proteins, and other biomolecules, leading to various effects such as inhibition of cell proliferation, induction of apoptosis, and disruption of cellular processes. The specific pathways involved depend on the nature of the compound and its interactions with cellular components.
Comparación Con Compuestos Similares
Similar Compounds
Ruthenium Complexes: Similar to ruthenium–thorium (2/1), ruthenium complexes are known for their catalytic and anticancer properties.
Thorium Compounds: Thorium compounds are primarily used in nuclear energy applications due to their radioactive nature.
Uniqueness
Ruthenium–thorium (2/1) stands out due to the combination of properties from both ruthenium and thorium. This unique combination results in a compound with enhanced catalytic activity, potential radiopharmaceutical applications, and advanced material properties, making it distinct from other similar compounds.
Propiedades
Número CAS |
12039-02-0 |
|---|---|
Fórmula molecular |
Ru2Th |
Peso molecular |
434.2 g/mol |
Nombre IUPAC |
ruthenium;thorium |
InChI |
InChI=1S/2Ru.Th |
Clave InChI |
MLEBVPLMTNVJKV-UHFFFAOYSA-N |
SMILES canónico |
[Ru].[Ru].[Th] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


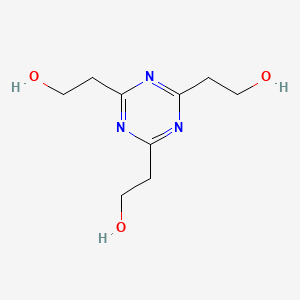
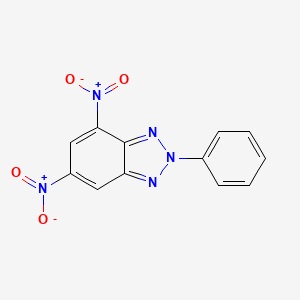
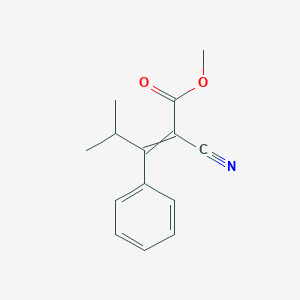
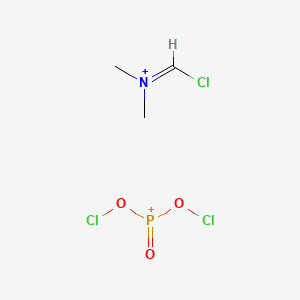
![4,4-Bis(4-{[(2-methoxyphenyl)carbamoyl]oxy}phenyl)pentanoic acid](/img/structure/B14719874.png)

